molecular formula C12H15NO2 B3114894 3-Acetyl-N-isopropylbenzamide CAS No. 2055197-29-8

3-Acetyl-N-isopropylbenzamide

Cat. No.: B3114894
CAS No.: 2055197-29-8
M. Wt: 205.25 g/mol
InChI Key: SGXKGULRJBCDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-N-isopropylbenzamide is a benzamide derivative characterized by an acetyl group (-COCH₃) at the 3-position of the benzene ring and an isopropylamide substituent at the nitrogen atom.

Properties

IUPAC Name

3-acetyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)13-12(15)11-6-4-5-10(7-11)9(3)14/h4-8H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXKGULRJBCDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-N-isopropylbenzamide typically involves the acetylation of N-isopropylbenzamide. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of 3-Acetyl-N-isopropylbenzamide may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-N-isopropylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Acetyl-N-isopropylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding receptor-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neuroprotection.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-Acetyl-N-isopropylbenzamide involves its interaction with cannabinoid receptors. As a potent agonist, it binds to these receptors and activates them, leading to various physiological effects. The molecular targets include the CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors can modulate neurotransmitter release and influence pain perception, appetite, and mood.

Comparison with Similar Compounds

Key Comparative Insights:

Electronic Effects: The acetyl group in 3-Acetyl-N-isopropylbenzamide is electron-withdrawing, which may deactivate the benzene ring toward electrophilic substitution compared to 3-amino-5-ethoxy (electron-donating amino/ethoxy groups) . This could limit its utility in reactions requiring ring activation but enhance stability in acidic conditions.

Hydroxy and ethoxy groups () improve solubility in polar solvents due to hydrogen bonding, whereas acetyl and chloro substituents may reduce aqueous solubility.

Applications in Catalysis :

  • The N,O-bidentate directing group in demonstrates efficacy in metal-catalyzed C–H functionalization. While 3-Acetyl-N-isopropylbenzamide lacks a hydroxy group, its acetyl moiety could act as a weaker directing group, depending on reaction conditions.

The acetyl group’s metabolic stability or susceptibility to hydrolysis could influence drug design.

Biological Activity

3-Acetyl-N-isopropylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include an acetyl group and an isopropyl substitution on the benzene ring. This combination may confer distinct biological activities, making it a candidate for further research in pharmacology and therapeutic applications.

Chemical Structure

The chemical structure of 3-Acetyl-N-isopropylbenzamide can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

Key Features:

  • Acetyl Group: Enhances lipophilicity and may influence the binding affinity to biological targets.
  • Isopropyl Substitution: Potentially alters the steric and electronic properties, affecting biological interactions.

Research indicates that compounds with amide functionalities, such as 3-Acetyl-N-isopropylbenzamide, can exhibit various biological activities, including:

  • Inhibition of Enzymes: Amide derivatives have been shown to act as inhibitors for various enzymes, including serine proteases and kinases .
  • Antimicrobial Properties: Similar compounds have demonstrated antimicrobial activity, suggesting potential therapeutic uses against bacterial infections.

Pharmacological Studies

Several studies have explored the pharmacological effects of similar amide compounds. The following table summarizes findings related to the biological activity of amide-functionalized compounds:

Compound NameTarget Enzyme/ActivityIC50 Value (nM)Reference
Acylated 1,2,4-triazol-5-aminesFXIIa Inhibition28
N-phenylamide-derived aminotriazoleThrombin Inhibition41
N-isopropylamideFXIIa Inhibition700

Case Studies

  • Inhibition Studies : A study on amide-functionalized compounds highlighted that the introduction of an amide group could enhance the binding affinity to target enzymes compared to their non-acylated counterparts. Specifically, derivatives showed varying degrees of inhibition against thrombin and factor XIIa, indicating potential applications in antithrombotic therapy .
  • Antimicrobial Activity : Research into similar benzamide derivatives revealed significant antimicrobial properties against various bacterial strains. This suggests that 3-Acetyl-N-isopropylbenzamide may also possess similar activities, warranting further investigation into its efficacy as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Acetyl-N-isopropylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Acetyl-N-isopropylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.